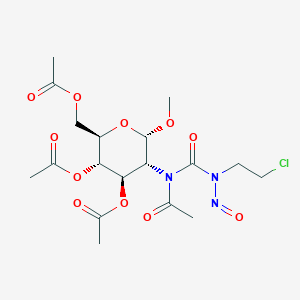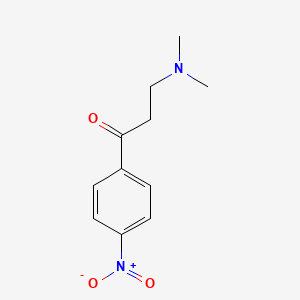
Iodide ion
Übersicht
Beschreibung
The iodide ion is an anion with a valency of -1. Compounds of iodine with an oxidation state of -1 are called iodides . The iodide ion is colorless, but iodide solutions may acquire a brownish tint as a result of oxidation of iodide to free iodine by atmospheric oxygen .
Synthesis Analysis
Iodide can be synthesized through various methods. For instance, iodine can complex with natural and synthetic polymers, which opens opportunities for targeted and prolonged delivery to target organs . Another method involves the formation of rigid iodide ion macrocyclic receptors of syn/anti configurations .Molecular Structure Analysis
The structure of an iodide ion can be deduced from its electronic configuration. The outermost shell of the iodide consists of 7 electrons which is just an electron short of a full octet . The iodide ion is one of the largest monatomic anions, assigned a radius of around 206 picometers .Chemical Reactions Analysis
Iodide is a strong reducing agent and many react with oxygen to give iodine . In the iodine clock reaction, iodine is generated by the reaction between an oxidizing agent and iodide ions . Sodium salt of iodide reacts with lead nitrate forms a yellow precipitate of lead iodide and sodium nitrate .Physical And Chemical Properties Analysis
Iodide has a density of 3.13 g/cm³ in solid form, a boiling point of 184.3 °C, and a melting point of 113.7 °C . It has an electronegativity of 2.5 and a specific heat of 0.214 . It is soluble, with a solubility of 128 g/100 ml at 6 °C .Wissenschaftliche Forschungsanwendungen
Materials Science: Time-Programmed Supramolecular Assembly
Iodide ions play a crucial role in materials science, particularly in the formation of iodine clocks . These are chemical systems where iodine becomes measurable after a certain time lag, and the dynamic removal of iodine by iodide ions can significantly affect reaction dynamics. This principle is exploited for the time-controlled autonomous dissipative self-assembly of materials, which is essential for the development of smart materials with applications ranging from biomedicine to electronics .
Biological Speciation and Therapeutic Applications
In the biological context, iodide ions are involved in various speciation processes that define their availability and biological activities. Iodide has shown potential in counteracting oxidative stress, cancer, and inflammation . It’s also used in the health science industry for manufacturing disinfection products, wound care, supplements, medicines, and contrast media for radiography .
Environmental Health and Safety
Iodide ions are utilized in environmental health and safety applications. They serve as disinfectants in water treatment, cleaning products for households, and antiseptics for wound cleaning and sterilizing skin for surgical procedures. This highlights the importance of iodide in maintaining public health and hygiene .
Medical Diagnostics and Treatment
Iodide ions are employed in medicine to monitor thyroid gland functioning, treat goitre and thyroid cancer, and locate tumors of the brain and liver. They are also used in metabolic studies to trace the course of compounds, showcasing their significance in diagnostics and therapeutic interventions .
Plant Growth and Stress Response
In the field of agriculture, iodide ions are recognized as an emerging biostimulant. They regulate the expression of genes and the activity and structure of proteins by protein iodination, which improves biomass production and defense responses in plants. This application is vital for enhancing crop yield and resilience .
Wirkmechanismus
Target of Action
Iodide primarily targets the thyroid gland . The thyroid gland naturally takes up iodine from the body, and therapeutic methods using radioisotopes can take advantage of this mechanism for localization of the drug to the site of malignancy . The thyroid gland plays a vital role in human, plant, and animal life .
Mode of Action
Iodide is concentrated in the thyroid via the sodium/iodide symporter , and subsequently oxidized to iodine . Iodine-131, a radioisotopic form of iodine, is notable for causing mutation and death in cells that it penetrates, which is due to its mode of beta decay . Approximately 10% of its energy and radiation dose is via gamma radiation, while the other 90% (beta radiation) causes tissue damage without contributing to any ability to see or image the isotope .
Biochemical Pathways
Iodide is a component of biochemical pathways in organisms from all biological kingdoms . It plays a fundamental role in biology, acting upon gene transcription mechanisms to regulate the basal metabolic rate . In vertebrate biology, iodine’s primary function is as a constituent of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3) . These molecules are made from addition-condensation products of the amino acid tyrosine, and are stored prior to release in an iodine-containing protein called thyroglobulin .
Pharmacokinetics
When taken orally, iodide is rapidly absorbed and distributed within the extracellular fluid of the body . Iodide salts are readily absorbed in the gastrointestinal tract . Iodides are distributed widely throughout extracellular fluid of the thyroid gland . The manufacturer recommends maintaining a low iodide diet two weeks before administration and to continue for several days during the uptake and imaging process .
Result of Action
The result of iodide’s action is the prevention of the depletion of endogenous stores of iodine and subsequent deficiency symptoms . Iodine is critical to the proper functioning of the vertebrate endocrine system, and plays smaller roles in numerous other organs, including those of the digestive and reproductive systems . An adequate intake of iodine-containing compounds is important at all stages of development, especially during the fetal and neonatal periods .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912339 | |
| Record name | iodide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.9045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iodide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Iodide ion | |
CAS RN |
20461-54-5 | |
| Record name | Iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodide ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iodide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G4I6V86Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iodide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Q & A
Q1: What is the molecular formula and weight of iodide?
A1: Iodide, as an ion, is represented by the symbol I−. It has a molecular weight of 126.904 g/mol.
Q2: Is there any spectroscopic data available for iodide?
A2: Yes, iodide exhibits characteristic absorption spectra. For instance, the absorption spectra of iodide complexes with nickelous ion, cobaltous ion, and iodine (triiodide complex) are distinguishable by their extinction coefficients. These complexes exhibit peaks at longer wavelengths compared to the free iodide ion. []
Q3: How stable are iodide solutions?
A3: Triiodide solutions, prepared by dissolving iodine in excess potassium iodide, should be used immediately due to their susceptibility to air oxidation. []
Q4: How does the presence of carbohydrates impact iodide analysis?
A4: Carbohydrates can interfere with the determination of methoxyl content in lignin using iodide. This interference is attributed to carbohydrates acting as Lewis bases and potentially forming methyl iodide even in the absence of methoxyl groups. []
Q5: Can iodide ions act as catalysts?
A5: Yes, iodide ions can catalyze specific chemiluminescence reactions. For instance, the acetone-hydrogen peroxide-chlorate chemiluminescence system is catalyzed by iodide ions, enabling the detection of trace iodide in water. []
Q6: What is the role of iodide in the acetic acid synthesis from methanol and carbon monoxide?
A6: While iodide ions effectively promote the reaction of methanol with carbon monoxide catalyzed by cobalt (II) ion or dicobalt octacarbonyl, methyl iodide acts as an inhibitor. This highlights the distinct roles of iodide ions and methyl iodide in this catalytic process. []
Q7: Have there been any computational studies on iodide behavior at interfaces?
A7: Yes, theoretical studies have investigated the partial charge transfer between a hydrated iodide ion and a platinum (100) surface. These studies, combining quantum chemical calculations and molecular dynamics simulations, revealed the impact of hydration and surface dipole layer on the charge transfer process. []
Q8: What insights do computational studies provide about iodide interactions at the water-carbon tetrachloride interface?
A8: Molecular dynamics simulations reveal that polarizable iodide ions are less solvated at the water-carbon tetrachloride interface compared to the water-vapor interface. This decreased solvation leads to repulsive interactions with carbon tetrachloride, influencing iodide's interfacial behavior. []
Q9: How do structural modifications of pyridinium nitronyl nitroxides impact their magnetic properties in the presence of iodide?
A9: In a series of iodide salts of p-N-alkylpyridinium nitronyl nitroxides, increasing the length of the N-alkyl chain influences the position of the iodide ion (out-of-plane vs. in-plane) relative to the pyridinium ring. This positional change correlates with a shift in magnetic behavior from antiferromagnetic to ferromagnetic. []
Q10: Are there strategies to improve the transdermal delivery of iodide?
A10: Yes, water-in-oil microemulsions have shown promise as a transdermal delivery system for iodide ions. Components like Span 20, ethanol, and Capryol 90 protect iodide from oxidation, forming stable microemulsions. The interfacial properties of iodide, according to the Hofmeister series, further enhance stability. []
Q11: Can transdermal iodide microemulsions effectively treat iodine deficiency in vivo?
A11: Studies on Sprague Dawley rats fed an iodine-deficient diet demonstrated that topical application of iodide microemulsions increased T3 and T4 hormone levels while decreasing TSH levels. Additionally, urinary iodide concentration increased, indicating the potential of this delivery method for addressing iodine deficiency. []
Q12: How does iodine concentration affect angiogenesis in thyroid carcinoma cells?
A12: Research suggests that insufficient iodine levels in thyroid carcinoma cells can lead to increased expression or activity of vascular endothelial growth factor (VEGF), promoting angiogenesis. Conversely, normal or surplus iodide levels can inhibit angiogenesis through mechanisms involving hypoxia-inducible factor-1 (HIF-1) and VEGF-dependent pathways. []
Q13: What analytical techniques are used to study iodide ion-isotopic exchange reactions?
A13: Radioactive tracer isotopes, such as iodine-131 (131I) and bromine-82 (82Br), are valuable tools for investigating the kinetics of iodide and bromide ion-isotopic exchange reactions in anion exchange resins. This non-destructive technique provides insights into the performance and characteristics of different resin types. [, , , ]
Q14: How can iodide ions be quantified in beer?
A14: A method combining monolithic silica disk-packed spin column pretreatment with high-performance liquid chromatography and electrochemical detection has been developed for quantifying iodide in beer. This method demonstrates high sensitivity with a detection limit of 0.02 nM. []
Q15: How can dual-wavelength spectrophotometry be used to determine nitrate and iodide ions?
A15: Dual-wavelength spectrophotometry, employing wavelengths of 220.0 nm and 231.5 nm, enables the simultaneous determination of nitrate and iodide ions in aqueous solutions. This method leverages the isobestic point and additivity of absorbance for accurate quantification. []
Q16: What electrochemical methods can be used for iodide detection?
A16: Cyclic voltammetry, employing silver nanoparticle-modified electrodes, offers a rapid and sensitive approach for quantifying iodide ions in synthetic urine. This method relies on the voltammetric peaks corresponding to the oxidation of silver to silver iodide and the reverse reaction. []
Q17: What is the role of cinchonine-modified carbon paste electrodes in iodide analysis?
A17: Cinchonine-modified carbon paste electrodes facilitate the stripping voltammetric determination of iodide ions. Iodide ions are deposited on the electrode through ion pairing in an acidic medium, enabling sensitive detection with a low detection limit. []
Q18: How can the iodine/polyiodide equilibrium be studied in battery electrodes?
A18: In-situ Raman spectroscopy, coupled with the use of hybrid cells with varying carbon electrode mass asymmetry, allows for the investigation of iodine/polyiodide equilibrium shifts within nanoporous carbon-based battery electrodes. This approach provides insights into charging mechanisms and self-discharge behavior. []
Q19: How can iodide be detected using gold nanoparticles?
A19: Gold nanoparticles functionalized with glycol chitosan serve as sensitive colorimetric probes for iodide detection. Iodide ions induce aggregation of the nanoparticles, resulting in a visible color change that can be monitored spectroscopically. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1217984.png)
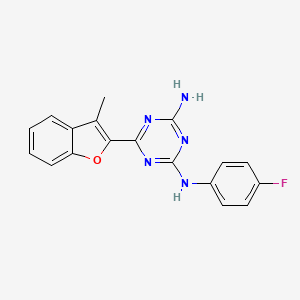

![8-Methyl-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1217989.png)
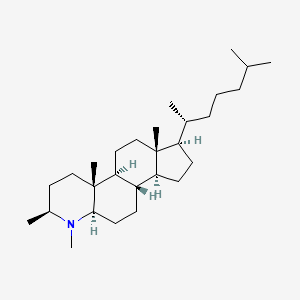
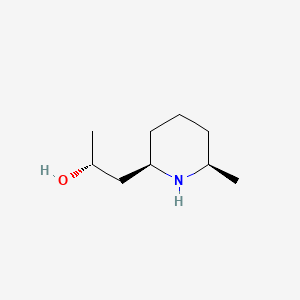
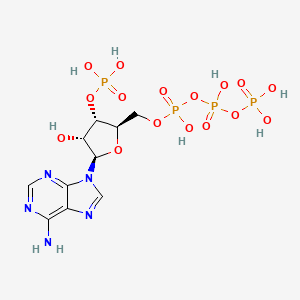
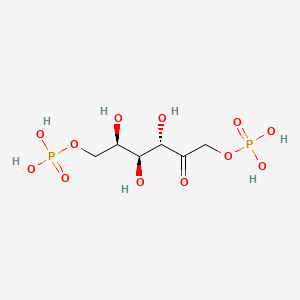

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1217999.png)

